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Compound of Interest

Compound Name: Agh-107

Cat. No.: B15614997 Get Quote

This guide provides a meta-analysis of the available research on AbGn-107, an antibody-drug

conjugate investigated for the treatment of advanced gastrointestinal (GI) cancers. It is

intended for researchers, scientists, and drug development professionals, offering a

comparison with alternative standard-of-care treatments based on available experimental data.

It is important to note that the data for AbGn-107 is from a Phase Ia clinical trial and not from

direct comparative studies.

Executive Summary
AbGn-107 is an antibody-drug conjugate (ADC) that targets the AG-7 antigen, a Lewis A-like

glycol-epitope expressed on various GI cancer cells.[1][2] A Phase Ia clinical trial

(NCT02908451) evaluated its safety and preliminary efficacy in patients with chemo-refractory

gastric, colorectal, pancreatic, or biliary cancers.[1][2] The study showed a manageable safety

profile and modest clinical activity in a heavily pretreated patient population.[3] This guide

summarizes the findings from this trial and places them in the context of existing therapeutic

options for these difficult-to-treat cancers.

Data Presentation: AbGn-107 Phase Ia Trial Efficacy
and Safety
The following tables summarize the quantitative data from the multicenter Phase Ia study of

AbGn-107.[1][3]
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Table 1: Efficacy of AbGn-107 in Advanced Gastrointestinal Cancers

Efficacy Endpoint Result Patient Population

Objective Response Rate

(ORR)
Partial Response in 1 subject

39 patients enrolled in dose-

escalation phase

Best Response
Stable Disease in 18 subjects

(46.2%)

39 patients enrolled in dose-

escalation phase

Disease Control > 6 months 6 subjects (13.0%)
46 patients (39 in dose-

escalation + 7 in expansion)

Durable Disease Control > 180

days

4 patients (all pancreatic

cancer)

35 patients enrolled at the time

of this specific report

Table 2: Most Common Grade 3 or Higher Treatment-Emergent Adverse Events (TEAEs) with

AbGn-107

Adverse Event Frequency

Infections Most common

Cytopenias Most common

Hyponatremia Most common

Fatigue Most common (29% all grades)

Abdominal Pain Most common

Diarrhea Most common (14% all grades)

Neutropenia 5 patients (Grade 3 or 4)

Febrile Neutropenia 1 episode

CK Elevation 1 patient (Grade 4)

Arthralgias 1 patient (Grade 3)
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Comparison with Standard of Care in Chemo-
refractory Gastrointestinal Cancers
Direct comparative data for AbGn-107 against standard of care is not available. The following

table provides an overview of some established second- and third-line therapies for advanced

GI cancers for contextual comparison. Efficacy can vary significantly based on patient

population, specific cancer type, and prior treatments.

Table 3: Overview of Selected Standard-of-Care Options for Chemo-refractory GI Cancers
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Cancer Type Treatment Option
Reported Efficacy
(examples)

Gastric Cancer Trifluridine/tipiracil
Median OS: 5.7 months vs 3.6

months for placebo[4]

Nivolumab
Median OS: 5.26 months vs

4.14 months for placebo[5]

Colorectal Cancer Regorafenib
Median OS: 6.4 months vs 5.0

months for placebo[6]

TAS-102 (trifluridine/tipiracil)
Indicated for previously treated

mCRC[6]

Cetuximab (for KRAS wild-

type)

Response Rate (in

combination with irinotecan):

22.9% vs 10.8% for cetuximab

alone[7]

Pancreatic Cancer
FOLFIRINOX (after

gemcitabine-based therapy)

Considered a standard

option[8][9]

Gemcitabine + nab-paclitaxel

(after FOLFIRINOX)

Median OS: 8.5 months (first-

line)[10]

Nanoliposomal irinotecan + 5-

FU/LV

Median OS: 6.1 months vs 4.2

months for 5-FU/LV alone[10]

Biliary Tract Cancer FOLFOX

Median OS: 6.2 months vs 5.3

months with supportive

care[11]

Gemcitabine + cisplatin
Median OS: 11.7 months (first-

line)[11]

Experimental Protocols
AbGn-107 Phase Ia Clinical Trial (NCT02908451) Methodology[1][2]
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Study Design: A multicenter, open-label, Phase Ia dose-escalation study with a standard 3+3

design, followed by a cohort expansion phase.

Patient Population: Patients with chemo-refractory, locally advanced, recurrent, or metastatic

gastric, colorectal, pancreatic, or biliary cancer with an ECOG performance status of 0-1.

Positive AG-7 expression was not required for the dose-escalation phase.

Treatment Regimen: AbGn-107 was administered intravenously. Dosing was evaluated at

intervals of every 4 weeks (0.1-1.2 mg/kg) and every 2 weeks (0.8-1.0 mg/kg). The selected

dose for the expansion cohort was 1.0 mg/kg every 2 weeks.

Primary Objectives: To determine the safety, tolerability, and maximum tolerated dose (MTD)

of AbGn-107.

Secondary Objectives: To evaluate the pharmacokinetic profile, immunogenicity, and

preliminary anti-tumor activity (Objective Response Rate per RECIST 1.1).

Assessments: Tumor assessments were performed every 8 weeks. Safety was monitored

throughout the study, with dose-limiting toxicities (DLTs) assessed during the first 4 weeks of

treatment.
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Caption: Mechanism of action of the antibody-drug conjugate AbGn-107.

AbGn-107 Phase Ia Clinical Trial Workflow

Patient Screening
(Advanced GI Cancer, Chemo-refractory)

Enrollment

Dose Escalation Phase (3+3 Design)
- IV AbGn-107 (0.1 - 1.2 mg/kg)

- Q4W and Q2W schedules

DLT Assessment
(First 4 weeks)

Treatment until Progression
or Unacceptable Toxicity

MTD Determination

Cohort Expansion Phase
(at Recommended Dose: 1.0 mg/kg Q2W)

Tumor Assessment
(Every 8 weeks)

Data Analysis
(Safety, PK, Efficacy)

End of Study

Click to download full resolution via product page

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b15614997?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15614997?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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